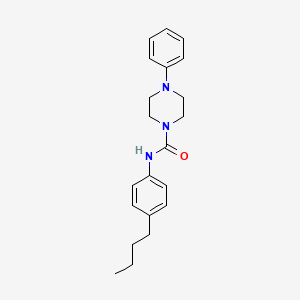
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. Curcumin has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its biological effects through multiple mechanisms. It has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This compound has been reported to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. This compound has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Additionally, this compound has been reported to activate the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to possess antioxidant properties, which protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory properties, which reduce inflammation and pain. Additionally, this compound has been reported to possess anti-cancer properties, which inhibit the growth and proliferation of cancer cells. This compound has also been shown to improve cognitive function, reduce the risk of Alzheimer's disease, improve cardiovascular health, and reduce blood glucose levels in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for lab experiments. It is readily available, inexpensive, and has low toxicity. This compound can be easily synthesized and modified to enhance its biological activity. However, this compound has some limitations for lab experiments. It has poor water solubility, which limits its bioavailability. This compound also has low stability, which can affect its biological activity. Additionally, this compound has poor pharmacokinetic properties, which limit its use in clinical settings.
Orientations Futures
For the research on 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one include the development of novel formulations, identification of new targets and pathways, and investigation of pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction of this compound from turmeric. The rhizomes of turmeric are washed, boiled, and dried, followed by grinding to obtain the this compound powder. The chemical synthesis of this compound involves the condensation of acetylacetone and phenylhydrazine in the presence of a catalyst. Microbial synthesis of this compound involves the use of microorganisms to produce this compound by fermentation.
Applications De Recherche Scientifique
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular disease, and diabetes. This compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease by reducing amyloid beta accumulation. In addition, this compound has been shown to improve cardiovascular health by reducing inflammation and oxidative stress. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Propriétés
IUPAC Name |
(E)-1-phenyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-14(12(2)17(3)16-11)9-10-15(18)13-7-5-4-6-8-13/h4-10H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUUGKHQXBEFP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)
![ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B5404922.png)
![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)
![1-allyl-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B5404931.png)
![N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5404935.png)
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5404943.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)

![6-(methoxymethyl)-N,1-dimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404990.png)


![(2R*,3S*,6R*)-3-phenyl-5-(2-quinoxalinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405006.png)
